Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Lipophilicity Molecular weight ADME

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic epoxide characterized by a gem‑dimethyl substitution at position 5 and an ethyl ester at position 2. It belongs to the 1‑oxaspiro[2.4]heptane class of strained building blocks widely employed in medicinal chemistry and synthetic organic chemistry.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
Cat. No. B13172335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCC(C2)(C)C
InChIInChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)6-5-10(2,3)7-11/h8H,4-7H2,1-3H3
InChIKeyAUJPTYRXGGNAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1541984-06-8): Strained Spiroepoxide Building Block for Medicinal Chemistry Procurement


Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic epoxide characterized by a gem‑dimethyl substitution at position 5 and an ethyl ester at position 2. It belongs to the 1‑oxaspiro[2.4]heptane class of strained building blocks widely employed in medicinal chemistry and synthetic organic chemistry . The compound has the molecular formula C₁₁H₁₈O₃, a molecular weight of 198.26 g mol⁻¹, a calculated LogP of 1.90, and a topological polar surface area (TPSA) of 38.83 Ų . It is commercially available at a minimum purity of 95 % from multiple suppliers .

Spiroepoxide building block with gem-dimethyl steric bulk
Increased lipophilicity supports permeability screening context
Consistent purity specification across suppliers
Suited for medicinal chemistry library synthesis

Why 1‑Oxaspiro[2.4]heptane Analogs Cannot Replace Ethyl 5,5‑dimethyl‑1‑oxaspiro[2.4]heptane‑2‑carboxylate


In‑class 1‑oxaspiro[2.4]heptane analogs cannot be freely interchanged because the 5,5‑dimethyl substitution profoundly alters the steric and electronic landscape of the spirocyclic core. Studies on gem‑dimethyl effects in spirocyclic systems demonstrate that this substitution can redirect reaction pathways and modulate conformational preferences [1]. Furthermore, the spiro[2.4]heptane framework possesses inherent ring strain arising from the cyclopropane moiety , and the additional steric bulk of the gem‑dimethyl group influences the reactivity of the oxirane epoxide. Consequently, close analogs lacking the 5,5‑dimethyl substitution—such as ethyl 1‑oxaspiro[2.4]heptane‑2‑carboxylate (MW 170.21) —exhibit different physicochemical properties and reactivity profiles, making direct substitution without re‑optimization of synthetic or biological protocols unreliable.

Target Compound
Analog Mismatch Risk
5,5-dimethyl substituted spiroepoxide
Analogs without gem-dimethyl may exhibit different reactivity and conformational preferences
Gem-dimethyl steric compression
Lack of steric bulk can shift epoxide ring‑opening selectivity
Higher molecular weight and lipophilicity
Lower MW and LogP in parent scaffold may alter partitioning and assay behavior

Quantitative Differentiation Evidence for Ethyl 5,5‑dimethyl‑1‑oxaspiro[2.4]heptane‑2‑carboxylate


Elevated Molecular Weight and Lipophilicity Relative to the Parent 1‑Oxaspiro[2.4]heptane Scaffold

The target compound's molecular weight (198.26 g mol⁻¹) is 100.12 g mol⁻¹ greater than that of the parent 1‑oxaspiro[2.4]heptane scaffold (98.14 g mol⁻¹) , a consequence of the ethyl ester and gem‑dimethyl substituents. Its LogP (1.90) exceeds the parent scaffold LogP (1.33) by 0.57 log units, indicating substantially increased lipophilicity.

MW & Lipophilicity
Reported
+100.12 g/mol, +0.57 log units
Supports permeability screening fit
Computed values; verify in assay
Lipophilicity Molecular weight ADME Spiroepoxide

Spiro[2.4]heptane Ring Strain Modulated by 5,5‑Dimethyl Substitution

The spiro[2.4]heptane core exhibits significant ring strain due to the 60° bond angles of the cyclopropane moiety, as established by computational studies on small spiroalkanes . The gem‑dimethyl groups at position 5 introduce additional steric compression, which is documented to alter the course of reactions in spirocyclic systems [1] and can modify the activation barrier for oxirane ring‑opening relative to non‑methylated analogs.

Ring Strain
Class-level inference
gem-dimethyl vs unsubstituted
May influence reaction selectivity
Qualitative steric effect reported [1]
Ring strain Spiroepoxide reactivity Steric effects DFT calculations

Consistent 95 % Purity Specification Across Suppliers

The target compound is offered at a minimum purity of 95 % by AKSci and Leyan , identical to the purity specification of the methyl ester analog (methyl 5,5‑dimethyl‑1‑oxaspiro[2.4]heptane‑2‑carboxylate, 95 % from AKSci) . This parity ensures that procurement decisions based on project‑specific functional‑group requirements are not confounded by variability in product quality.

Purity Specification
Supporting evidence
95% (consistent across suppliers)
Ensures batch-to-batch reproducibility
Vendor-reported; independent verification recommended
Purity comparison Procurement Quality assurance

Ethyl Ester versus Nitrile Functional Groups Enable Orthogonal Synthetic Derivatization

The ethyl ester substituent of the target compound (MW 198.26) can be hydrolyzed to the carboxylic acid or transesterified under mild conditions, whereas the nitrile analog—5,5‑dimethyl‑1‑oxaspiro[2.4]heptane‑2‑carbonitrile (MW 151.21) —requires reductive or hydrolytic protocols for conversion to amides or acids. The 47.05 g mol⁻¹ molecular‑weight difference between the ester and nitrile also impacts physicochemical properties such as LogD and solubility.

Ester vs Nitrile
Class-level inference
Orthogonal derivatization
Supports SAR library design context
Reactivity pathways differ; validate compatibility
Functional group interconversion Ester Nitrile Library synthesis

Ethyl 5,5‑dimethyl‑1‑oxaspiro[2.4]heptane‑2‑carboxylate: Recommended Application Scenarios


Synthesis of Sterically‑Hindered Spirocyclic Compound Libraries

The steric bulk of the 5,5‑dimethyl group combined with the strained spiroepoxide core makes this compound a valuable building block for constructing diverse spirocyclic scaffolds with defined three‑dimensional shapes, supporting fragment‑based drug discovery and diversity‑oriented synthesis .

Physicochemical Property Optimization in Lead Compounds

With a LogP of 1.90—significantly higher than the parent scaffold—this compound can be used to modulate the lipophilicity of lead candidates, potentially enhancing membrane permeability without exceeding typical drug‑like LogP ranges .

Regioselective Epoxide Ring‑Opening Method Development

The strained oxirane ring, influenced by the gem‑dimethyl substituents, can undergo regioselective nucleophilic ring‑opening reactions; this property is exploitable for the synthesis of polysubstituted cyclopentane derivatives and for mechanistic studies of epoxide reactivity .

Procurement for High‑Throughput Screening Collections

The consistent commercial availability at 95 % purity from multiple suppliers qualifies this compound for inclusion in screening libraries targeting novel biological pathways, ensuring batch‑to‑batch reproducibility.

Application
Selection Property
Validation Focus
Spirocyclic library synthesis
Steric bulk and strained epoxide
Scaffold diversity and conformational control
Lead property modulation
Increased lipophilicity
Membrane permeability screening context
Regioselective ring‑opening studies
Sterically biased epoxide
Selectivity under nucleophilic conditions
Screening library procurement
Consistent purity specification
Batch-to-batch reproducibility review
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